molecular formula C11H14N2O B1487178 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol CAS No. 2098123-45-4

2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol

Cat. No.: B1487178
CAS No.: 2098123-45-4
M. Wt: 190.24 g/mol
InChI Key: RSUYSQBSBGPAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3O2/c1-9-6-17 (7-10 (2)19-9)8-12-5-13 (18)16-14 (15-12)11-3-4-11/h5,9-11H,3-4,6-8H2,1-2H3, (H,15,16,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.

Scientific Research Applications

Synthesis and Chemical Transformations

2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol, as a structural framework, has been involved in the synthesis and chemical transformations of novel functional derivatives, showcasing its utility in creating structural analogs of experimental agents like anti-HIV compound МС-1501. The synthesis exploits cyclopropane rings to generate novel achiral structural analogs, indicating its versatility in medicinal chemistry for developing potential therapeutic agents (Novakov et al., 2017).

Antimalarial Scaffold Exploration

The compound has also been part of scaffold hopping efforts in antimalarial drug discovery. Its involvement in generating new antimalarial series highlights its potential as a versatile scaffold for developing novel therapeutics. The exploration of dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one derivatives exemplifies the innovative use of cyclopropyl groups in medicinal chemistry to improve drug properties, such as solubility and stability, for antimalarial activity (Mustière, Vanelle, & Primas, 2021).

Antiviral and Anti-HIV Activities

The structural motif of this compound has been instrumental in the development of novel compounds with potent anti-HIV activities. Compounds like DB-02, a C-6-cyclohexylmethyl substituted pyrimidinone, demonstrate the compound's role in yielding potent inhibitors of HIV-1 reverse transcriptase with nanomolar activity. The ability to generate derivatives with enhanced sensitivity against common resistant strains of HIV further underscores the significance of this chemical structure in antiviral drug development (Zhang et al., 2013).

Plant Defense Activation

Beyond its applications in medicinal chemistry, this compound has been identified as a potential plant activator, stimulating plant disease resistance and promoting growth. This indicates its utility in agriculture for enhancing crop resilience against pathogens through the activation of plant defense mechanisms. The compound's water solubility and ability to promote plant growth at low concentrations offer a promising avenue for developing eco-friendly agricultural treatments (Sun et al., 2015).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing mouth .

Properties

IUPAC Name

2-cyclopropyl-4-(cyclopropylmethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-10-6-9(5-7-1-2-7)12-11(13-10)8-3-4-8/h6-8H,1-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUYSQBSBGPAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol
Reactant of Route 2
2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol
Reactant of Route 3
2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol
Reactant of Route 4
2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol
Reactant of Route 5
2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol
Reactant of Route 6
2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.